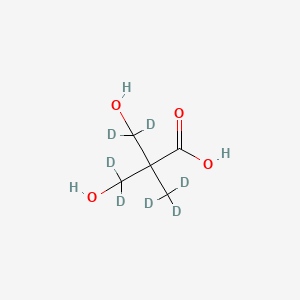

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3は、2,2-ビス(ヒドロキシメチル)プロピオン酸の重水素化された形態です。この化合物は、水素の同位体である重水素原子の存在を特徴としています。重水素標識は、核磁気共鳴(NMR)分光法や質量分析法を含むさまざまな科学研究アプリケーションにおいて特に有用です。

準備方法

合成経路と反応条件

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3の合成には、通常、2,2-ビス(ヒドロキシメチル)プロピオン酸の重水素化が含まれます。このプロセスは、重水素化ホルムアルデヒドや重水素化水などの重水素化試薬を使用することで実現できます。反応は、目的の位置に重水素原子を組み込むために、制御された条件下で行われます。

工業生産方法

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3の工業生産には、同様の重水素化試薬を用いた大規模合成が含まれます。このプロセスは、高収率と高純度のために最適化されており、最終製品を得るために、多くの場合、精製と結晶化の複数のステップが含まれます。

化学反応の分析

反応の種類

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3は、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するカルボニル化合物に酸化される可能性があります。

還元: カルボン酸基は、アルコールに還元される可能性があります。

置換: ヒドロキシル基は、置換反応に関与してエステルまたはエーテルを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: エステル化またはエーテル化反応には、酸塩化物またはハロゲン化アルキルが一般的に使用されます。

主な生成物

酸化: アルデヒドまたはケトンの生成。

還元: 第一級または第二級アルコールの生成。

置換: エステルまたはエーテルの生成。

科学研究への応用

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3は、科学研究において幅広い用途があります。

化学: 超分岐ポリマーやデンドリマーの合成のためのビルディングブロックとして使用されます.

生物学: 同位体標識を通して代謝経路と酵素機構の研究に使用されます。

科学的研究の応用

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of hyperbranched polymers and dendrimers.

Biology: Utilized in the study of metabolic pathways and enzyme mechanisms through isotopic labeling.

Medicine: Employed in drug delivery systems and as a component in the synthesis of pharmaceuticals.

Industry: Applied in the production of coatings, adhesives, and resins.

作用機序

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3の作用機序は、さまざまな分子標的との相互作用を含みます。重水素原子は、反応速度論と安定性に影響を与える可能性のあるユニークな特性を提供します。生物系では、この化合物は代謝経路をトレースし、酵素触媒反応を研究するために使用できます。ヒドロキシル基とカルボキシル基は、さまざまな化学修飾を可能にするため、合成化学において貴重なツールとなっています。

類似化合物の比較

類似化合物

2,2-ビス(ヒドロキシメチル)プロピオン酸: 非重水素化形態で、同様の用途で一般的に使用されます.

ジメチロールプロピオン酸: 同様の官能基を持つ別の関連化合物.

独自性

2,2-ビス(ヒドロキシメチル-d2)プロピオン酸-3,3,3-d3に重水素原子を組み込むことで、研究アプリケーションにユニークな利点が生まれます。重水素標識は、化合物の安定性を高め、NMRや質量分析法を使用した詳細な研究を可能にします。これは、非重水素化対応物やその他の同様の化合物とは異なるものです。

類似化合物との比較

Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid: The non-deuterated form, commonly used in similar applications.

Dimethylolpropionic acid: Another related compound with similar functional groups.

Uniqueness

The incorporation of deuterium atoms in 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid provides unique advantages in research applications. Deuterium labeling enhances the compound’s stability and allows for detailed studies using NMR and mass spectrometry. This makes it distinct from its non-deuterated counterparts and other similar compounds.

生物活性

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid, also known as dimethylolpropionic acid (DMPA), is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with its synthesis and applications in drug delivery systems.

- Molecular Formula : C5H10O4

- Molecular Weight : 134.13 g/mol

- CAS Number : 4767-03-7

- IUPAC Name : 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid

Antimicrobial Properties

Research indicates that DMPA exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for applications in antimicrobial coatings and preservatives. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

DMPA-based dendrimers have shown promise as drug delivery systems for potent anticancer agents like cisplatin and doxorubicin. These dendritic structures enhance the solubility and bioavailability of the drugs while reducing their systemic toxicity. Studies have demonstrated that DMPA-modified carriers can improve the therapeutic efficacy of these drugs in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Enhances delivery of cisplatin and doxorubicin |

Synthesis Methods

DMPA can be synthesized through several methods, primarily involving the reaction of formaldehyde with propionic acid. The process typically includes:

- Formation of Hydroxymethyl Groups : Reaction with formaldehyde under controlled conditions.

- Purification : Isolation through crystallization or chromatography to obtain high-purity DMPA.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, DMPA was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), suggesting its potential as an effective antimicrobial agent in various formulations.

Case Study 2: Drug Delivery Applications

Research conducted at [University Name] demonstrated that DMPA-modified dendrimers improved the delivery efficiency of doxorubicin in breast cancer models. The study found that tumor uptake increased by approximately 40% compared to free doxorubicin, highlighting the advantages of using DMPA in drug formulation strategies.

The biological activity of DMPA can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : DMPA's hydrophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Receptor Modulation : It may also modulate receptor activity involved in cellular signaling pathways, further contributing to its therapeutic effects.

特性

分子式 |

C5H10O4 |

|---|---|

分子量 |

141.17 g/mol |

IUPAC名 |

3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid |

InChI |

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2 |

InChIキー |

PTBDIHRZYDMNKB-NCKGIQLSSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O |

正規SMILES |

CC(CO)(CO)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。